N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H17ClN4 and its molecular weight is 348.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the inhibition of cell proliferation . The compound’s interaction with its target results in significant cytotoxic activities against certain cell lines .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells . The downstream effects of this action include the induction of apoptosis within cells .
Pharmacokinetics
Similar compounds have been shown to possess suitable pharmacokinetic properties, including good bioavailability
Result of Action
The result of this compound’s action is the significant inhibition of cell proliferation in certain cell lines . This includes superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within cells .
Biochemical Analysis
Biochemical Properties
Related pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2, a cyclin-dependent kinase important in cell proliferation . These compounds interact with CDK2 in a manner that significantly inhibits the growth of various cell lines .
Cellular Effects
In cellular contexts, N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine and its related compounds have shown cytotoxic activities against various cell lines . For instance, they have demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These compounds have been observed to alter cell cycle progression and induce apoptosis within cells .
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a key enzyme in cell cycle regulation . Molecular docking simulations have confirmed the good fit of these compounds into the CDK2 active site through essential hydrogen bonding .
Temporal Effects in Laboratory Settings
Related compounds have shown significant inhibitory activity over time against various cell lines .
Metabolic Pathways
Related pyrazolo[3,4-d]pyrimidine derivatives have been studied for their interactions with various enzymes and their involvement in different metabolic processes .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4/c1-13-11-18(23-17-10-6-9-16(21)12-17)25-20(22-13)19(14(2)24-25)15-7-4-3-5-8-15/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLCFEJBBYVGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)Cl)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.